E-Caffeic acid pentyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

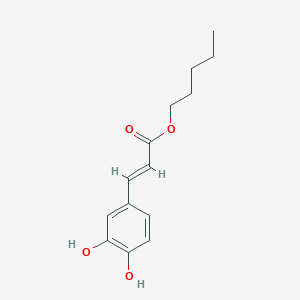

E-Caffeic acid pentyl ester is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. This ester is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound’s chemical formula is C14H18O4, and it has a molecular weight of 250.29 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: E-Caffeic acid pentyl ester can be synthesized through esterification reactions. One practical method involves the catalytic esterification of caffeic acid using ytterbium triflate as a catalyst in nitromethane. This method is efficient and does not require auxiliary reagents . Another common method is the Steglich esterification, which uses carbodiimide coupling reagents and solvents like dimethyl carbonate .

Industrial Production Methods: Industrial production of caffeic acid esters often involves direct esterification of caffeic acid with alcohols. This process can be optimized using various catalysts and solvents to achieve high yields and purity. The choice of catalyst and solvent can significantly impact the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: E-Caffeic acid pentyl ester undergoes several types of chemical reactions, including:

Oxidation: The ester can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and bases are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

E-Caffeic acid pentyl ester is characterized by the chemical formula C14H18O4 and is known for its antioxidant and anti-inflammatory properties. Its structure allows it to interact with biological systems effectively, making it a subject of interest in pharmacological studies.

Antioxidant Activity

E-CAPE exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. Studies have shown that the compound can inhibit reactive oxygen species (ROS) production, thereby protecting cells from oxidative damage . The effectiveness of E-CAPE as an antioxidant is comparable to other caffeic acid derivatives, with specific structural modifications enhancing its potency.

Anti-Inflammatory Effects

E-CAPE has demonstrated anti-inflammatory effects by modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This property positions E-CAPE as a potential therapeutic agent for inflammatory diseases.

Anticancer Potential

Research indicates that E-CAPE may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating tumor suppressor proteins like p53 and inhibiting critical signaling pathways such as PI3K/Akt and mTOR . These findings suggest that E-CAPE could be explored further for cancer treatment and prevention.

Drug Development

The unique properties of E-CAPE make it a candidate for drug formulation. Its ability to act as an NF-κB inhibitor allows it to be used in studies aimed at developing anti-inflammatory drugs . Additionally, the compound's favorable pharmacokinetic profile suggests potential for oral bioavailability, which is essential for therapeutic applications.

Nutraceuticals

Given its antioxidant and anti-inflammatory properties, E-CAPE is being investigated for inclusion in dietary supplements and functional foods. Its role in enhancing health and preventing chronic diseases aligns with the growing interest in nutraceuticals .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of E-Caffeic acid pentyl ester involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune responses. By inhibiting NF-κB, the ester reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

E-Caffeic acid pentyl ester can be compared with other caffeic acid esters, such as:

Caffeic acid phenethyl ester (CAPE): Known for its potent anti-inflammatory and antioxidant activities, CAPE is widely studied for its therapeutic potential.

Docosyl caffeate: This ester has been isolated from Artemisia argyi and exhibits moderate antioxidant activities.

Octadecyl caffeate: Another ester from Artemisia argyi, known for its antioxidant properties.

Uniqueness: this compound stands out due to its specific ester group, which can influence its solubility, stability, and biological activity. Its unique properties make it a valuable compound for various applications in research and industry.

Actividad Biológica

E-Caffeic acid pentyl ester (E-CAPE) is a derivative of caffeic acid, a naturally occurring phenolic compound known for its diverse biological activities. This article explores the biological activity of E-CAPE, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to caffeic acid and phenethyl alcohol. The presence of hydroxyl groups within its catechol ring contributes significantly to its biological activities. The chemical structure can be represented as follows:

1. Antioxidant Activity

E-CAPE exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. Studies have shown that it can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various biological systems .

Table 1: Antioxidant Properties of E-CAPE

| Study | Model | Concentration | Effect |

|---|---|---|---|

| Okutan et al. (2014) | Diabetic rats | 10 µmol/kg | Reduced lipid peroxidation |

| Kim et al. (2015) | HepG2 cells | 50 µM | Induced HO-1 expression |

2. Anti-inflammatory Activity

E-CAPE has demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB) . This makes it a candidate for treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of E-CAPE

| Study | Model | Concentration | Effect |

|---|---|---|---|

| Murtaza et al. (2014) | Human neutrophils | 10 µM | Inhibited reactive oxygen species production |

| Bhargava et al. (2018) | In vivo models | Various | Reduced TNF-α levels |

3. Anticancer Activity

E-CAPE exhibits cytotoxic effects against various cancer cell lines, including melanoma, breast, and prostate cancers. It induces apoptosis and cell cycle arrest, making it a promising agent in cancer therapy .

Table 3: Anticancer Activity of E-CAPE

| Study | Cancer Type | Concentration | Effect |

|---|---|---|---|

| Ishida et al. (2020) | Melanoma cells | 50 µM | Induced apoptosis |

| Yun et al. (2017) | Breast cancer cells | 80 µM | Inhibited cell proliferation |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of E-CAPE, particularly in models of neurodegenerative diseases. It has been shown to promote neurodifferentiation and protect neurons from oxidative damage .

Case Study: Neuroprotection in Ischemic Injury

In an experimental model of ischemia-reperfusion injury, E-CAPE treatment resulted in significant recovery of neuronal function and reduced histopathological damage compared to control groups .

Propiedades

IUPAC Name |

pentyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-3-4-9-18-14(17)8-6-11-5-7-12(15)13(16)10-11/h5-8,10,15-16H,2-4,9H2,1H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPIXLKKVGJPCT-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.